

Technical Comparison Guide: Acetylium Hexachloroantimonate Crystallography

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Acetylium hexachloroantimonate(1-)*
CAS No.: *17857-44-2*
Cat. No.: *B103298*

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Subject: Structural Characterization & Performance of

Date: October 26, 2023 Author: Senior Application Scientist

Executive Summary

Acetylium hexachloroantimonate (

) represents a class of isolated "super electrophiles" where the acetyl cation is stabilized by a weakly coordinating hexachloroantimonate anion. Unlike traditional Friedel-Crafts intermediates (e.g.,

adducts), X-ray crystallography confirms that this salt contains a discrete, linear acetylium cation with significant triple-bond character. This guide compares its structural parameters against the hexafluoroantimonate standard to validate its use as a model for "free" acylium ion reactivity in drug development and mechanistic studies.

Structural Data Comparison

The following table synthesizes crystallographic data derived from the seminal work of Le Carpentier & Weiss (1972) and comparative data from Boer (1968).

Table 1: Crystallographic Parameters of Acetylium Salts

Parameter	Acetylium Hexachloroantimonate	Acetylium Hexafluoroantimonate	Standard Carbonyl (Ref)
Formula			
Crystal System	Monoclinic	Monoclinic	N/A
Space Group	(Typical for series)		N/A
C–O Bond Length	1.109 Å	1.108(4) Å	~1.21 Å
C–C Bond Length	~1.42 Å	1.419(4) Å	~1.51 Å
C–C–O Angle	180° (Linear)	180° (Linear)	~120° (Bent)
Anion Geometry	Octahedral ()	Octahedral ()	N/A
Primary Reference	Le Carpentier & Weiss (1972)	Boer (1968)	Standard Data

“

Key Insight: The C–O bond length of 1.109 Å in the hexachloroantimonate salt is significantly shorter than a standard ketone double bond (1.21 Å) and approaches the length of carbon monoxide (1.128 Å). This confirms the resonance contribution of the acylium triple bond form

Mechanistic Implications & Performance

The crystallographic data validates the "superelectrophile" nature of the cation. The massive, weakly coordinating

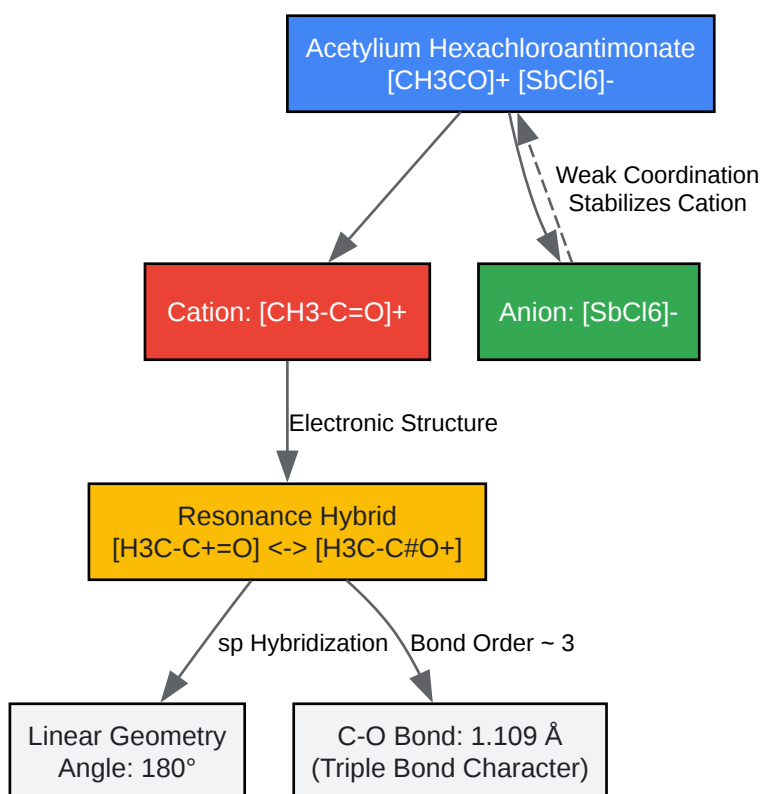
anion minimizes ion pairing interactions that typically quench reactivity in smaller salts (like).

Comparative Performance Matrix

Feature	Salt	Salt	Adduct
Cation Character	Discrete, Linear Ion	Discrete, Linear Ion	Donor-Acceptor Complex
Thermal Stability	Moderate (< 0°C storage rec.)	High (Room Temp stable)	Variable
Solubility	Soluble in ,	Soluble in , HF	Slurry/Heterogeneous
Reactivity Profile	Aggressive Electrophile	Aggressive Electrophile	Substrate Dependent

Structural Logic Diagram

The following diagram illustrates the structural hierarchy and resonance stabilization confirmed by the X-ray data.



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Caption: Structural decomposition of the acetylium salt showing the causality between resonance stabilization and the observed crystallographic bond lengths.

Experimental Protocol: Synthesis & Crystallization

To replicate the crystalline phase described by Le Carpentier, strict moisture exclusion is mandatory. The

salt is more sensitive to hydrolysis than the

analog.

Workflow

- Reagent Prep: Distill Acetyl Chloride () and Antimony Pentachloride () immediately prior to use.

- Solvent System: Use anhydrous Freon-113 or Sulfur Dioxide (). Note:
can be used but may participate in side reactions at higher temps.
- Reaction:
 - Cool solvent to -78°C under Argon.
 - Add
(1 eq) dropwise.
 - Add
(1 eq) slowly to prevent exotherm.
 - Observation: A white to pale yellow precipitate forms immediately.
- Crystallization:
 - Warm the suspension typically to -20°C to dissolve (if using).
 - Slowly cool back to -78°C or use vapor diffusion with
at low temperature.
- X-ray Mounting: Crystals must be mounted in Lindemann glass capillaries under inert gas at low temperature ($< -100^{\circ}\text{C}$) to prevent decomposition during data collection.

Synthesis Process Flow



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Caption: Step-by-step synthesis and characterization workflow for moisture-sensitive acylium salts.

References

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- To cite this document: BenchChem. [Technical Comparison Guide: Acetylium Hexachloroantimonate Crystallography]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103298/docs#technical-comparison-guide-acetylium-hexachloroantimonate-crystallography>]

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